(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- E-configuration: The exocyclic double bond at the 5-position adopts the E-geometry, influencing molecular planarity and intermolecular interactions.
- 3-Methyl group: A methyl substituent at the 3-position increases lipophilicity compared to bulkier aryl groups.
- 2-Sulfanylidene moiety: The thione group at the 2-position contributes to tautomerism and metal-binding properties, critical for biological activity .
This compound is hypothesized to exhibit antifungal, antiviral, and anticancer activities, as seen in structurally related 4-thiazolidinones .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-12-10(14)9(16-11(12)15)6-7-2-4-8(13)5-3-7/h2-6,13H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKDSPKUCORRF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, antiviral, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : Thiazolidinones have induced apoptosis in MCF-7 cells, evidenced by DNA degradation observed through agarose gel electrophoresis .
- Prostate Cancer : Studies demonstrated that synthesized thiazolidinone compounds exhibited potent antiproliferative effects against multiple prostate cancer cell lines .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | PC-3 | 8 | Cell cycle arrest |
| Compound C | HT29 | 15 | Inhibition of CDK1 |
Antimicrobial Activity
Thiazolidinone derivatives have also demonstrated broad-spectrum antimicrobial activity. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 |
| Compound E | Escherichia coli | 16 |
| Compound F | Candida albicans | 8 |
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of thiazolidinones. Notably, certain derivatives have been evaluated for their activity against HIV and other viral pathogens:
- HIV : Some thiazolidinone derivatives exhibited significant antiviral potency with EC50 values in the low micromolar range .
Antioxidant Activity
Thiazolidinones also possess antioxidant properties, contributing to their therapeutic potential:
- Radical Scavenging Activity : Various thiazolidinone compounds have been assessed for their ability to scavenge free radicals in vitro, demonstrating moderate antioxidant activity comparable to standard antioxidants .
Case Studies
Several case studies illustrate the biological activities of thiazolidinones:
- Study on Breast Cancer Cells : A specific thiazolidinone derivative was tested against MCF-7 cells and showed a concentration-dependent increase in apoptosis markers.
- Antimicrobial Screening : A series of thiazolidinones were screened against clinical strains of bacteria, revealing promising results that warrant further investigation.
Scientific Research Applications
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazolidinone derivatives, including (5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. For instance, research indicates that compounds in this class can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Case Study:
A study conducted on various thiazolidinone derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways that promote cell survival .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Case Study:
In an experimental model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its efficacy as an anti-inflammatory agent .
Pharmacological Applications
The unique properties of this compound make it suitable for various pharmacological applications:
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against breast cancer models. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines; potential treatment for arthritis. |
| Antioxidant | Scavenges free radicals; protects cells from oxidative stress. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with non-polar (e.g., methyl, chloro) or electron-donating (e.g., methoxy) substituents. This -OH group may enhance binding to biological targets via H-bonding, as seen in antifungal agents .
- Lipophilicity: The 3-methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) stabilize the thione tautomer, influencing reactivity and metal chelation.
Key Observations :
- Yields for 4-thiazolidinones vary widely (e.g., 9–21% in ), likely due to steric and electronic effects of substituents.
- Polar solvents (DMF/AcOH) and elevated temperatures are common for promoting condensation .
Q & A
Q. Critical Factors :
- Excess aldehyde (1.2–1.5 eq.) minimizes side products.
- Temperature control (80–100°C) prevents decomposition of the thiazolidinone ring .
Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the Z/E isomerism and tautomeric states of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive for assigning stereochemistry. For example, the Z-configuration of the benzylidene group was confirmed by C–H···O hydrogen bonding patterns in analogous structures .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1250–1280 cm⁻¹ (C=S) confirm tautomeric equilibrium .
Basic: How should researchers design in vitro biological activity assays to evaluate this compound’s antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial Screening :
- Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours, with positive controls (e.g., ciprofloxacin) .
- Anticancer Assays :
- MTT/PrestoBlue Assays : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Dose-Response Curves : Use 5–8 concentrations (1–100 µM) in triplicate to calculate IC₅₀ values .
Advanced: What computational strategies (e.g., DFT, molecular docking) are suitable for predicting this compound’s reactivity and target binding?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., hepatotoxicity) .
Advanced: How can researchers resolve contradictions in reported reaction pathways, such as competing oxidation vs. reduction of the thiazolidinone core?
Methodological Answer:
- Controlled Reactivity Studies :
- Oxidation : Treat with H₂O₂ (3 eq.) in methanol to form sulfoxide derivatives. Monitor via TLC and LC-MS .
- Reduction : Use NaBH₄ in THF to reduce the exocyclic double bond, confirmed by loss of UV absorbance at 320 nm .
- Mechanistic Probes :
- Isotopic labeling (e.g., ¹⁸O-H₂O) tracks oxygen incorporation during oxidation.
- EPR spectroscopy identifies radical intermediates in redox reactions .
- Comparative Kinetics : Use stopped-flow UV-Vis to measure rate constants (k) for competing pathways under varied pH and temperature .
Advanced: What analytical methods are critical for identifying byproducts in large-scale synthesis, and how can they inform process optimization?
Methodological Answer:
- HPLC-MS :
- Reverse-phase C18 columns (ACN/water gradient) separate byproducts.
- High-resolution MS (ESI+) identifies dimers (m/z ~600–650) or hydrolyzed derivatives .
- NMR-guided Isolation :
- ¹H-¹³C HSQC and COSY spectra resolve overlapping signals from regioisomers.
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
